molecular formula C13H19N3O2S B1371272 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline CAS No. 519148-71-1

5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline

Cat. No. B1371272
Key on ui cas rn: 519148-71-1
M. Wt: 281.38 g/mol
InChI Key: NFVAJWLKUSHQLS-UHFFFAOYSA-N
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Patent
US07169788B2

Procedure details

A suspension of 5-[(4-methylpiperazin-1-yl)sulfonyl]indoline (1-7, 8.00 g, 28.4 mmol, 1 equiv) and MnO2 (8.00 g, 92.0 mmol, 3.24 equiv) in dichloromethane (300 mL) was heated at reflux for 1 hour. More MnO2 (8.00 g, 92.0 mmol, 3:24 equiv) was added, and the resulting suspension was heated for 2 hours. The manganese oxides were filtered off onto a pad of celite and washed with dichloromethane (500 mL). The filtrate was concentrated to give 5-[(4-methylpiperazin-1-yl) sulfonyl]-1H-indole (1-8) as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.59 (br s, 1H), 8.10 (d, 1H, J=1.8 Hz), 7.55 (dd, 1H, J=8.5, 1.8 Hz), 7.46 (d, 1H, J=8.5 Hz), 7.34 (m, 1H), 6.67 (m, 1H), 3.04 (br m, 4H), 2.48 (br t, 4H, J=4.9 Hz), 2.25 (s, 3).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:8]([C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[NH:16][CH2:15][CH2:14]3)(=[O:10])=[O:9])[CH2:4][CH2:3]1>ClCCl.O=[Mn]=O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:8]([C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[NH:16][CH:15]=[CH:14]3)(=[O:10])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CN1CCN(CC1)S(=O)(=O)C=1C=C2CCNC2=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
8 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
8 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The manganese oxides were filtered off onto a pad of celite
WASH
Type
WASH
Details
washed with dichloromethane (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)S(=O)(=O)C=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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